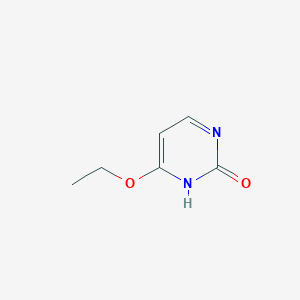

4-Ethoxypyrimidin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-5-3-4-7-6(9)8-5/h3-4H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWARRDBZOQWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355763 | |

| Record name | 4-ethoxypyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6220-43-5 | |

| Record name | 4-ethoxypyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethoxypyrimidin 2 Ol and Analogues

Established Synthetic Routes and Reaction Pathways

The traditional synthesis of 4-ethoxypyrimidin-2-ol often involves a series of well-defined steps, including the construction of the foundational pyrimidine (B1678525) ring, followed by the strategic introduction of the ethoxy and hydroxyl groups.

Multi-step Cyclization Reactions for Pyrimidine Core Formation

The construction of the pyrimidine ring is a fundamental step in the synthesis of this compound. A widely employed method involves the condensation of a three-carbon component with a compound containing an amidine functionality. semanticscholar.org This approach, often catalyzed by a base like sodium hydroxide (B78521) or sodium ethoxide, is a cornerstone of pyrimidine synthesis. semanticscholar.org For instance, the reaction between ethyl acetoacetate (B1235776) and acetamidine (B91507) serves as a classic example, leading to the formation of a pyrimidin-4-ol derivative. semanticscholar.org

Another significant strategy is the condensation of 1,3-bifunctional three-carbon fragments with urea (B33335), thiourea (B124793), or their derivatives. bu.edu.eg This method is one of the most versatile and widely used for constructing the pyrimidine core from non-heterocyclic precursors. bu.edu.eg The reaction of a 1,3-dielectrophilic component with a urea derivative in the presence of a base like potassium carbonate is a documented approach. semanticscholar.org These cyclization reactions lay the groundwork for subsequent functionalization to yield the desired this compound.

Introduction of the Ethoxy Moiety

The introduction of the ethoxy group onto the pyrimidine ring is a critical functionalization step. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine precursor. mdpi.commdpi.com For example, treating a dichloropyrimidine with sodium ethoxide (EtONa) in ethanol (B145695) can lead to the selective replacement of a chlorine atom with an ethoxy group. mdpi.com This reaction often proceeds smoothly under relatively mild conditions. mdpi.com

An alternative approach involves the alkylation of a pyrimidin-4-ol derivative. This can be achieved using ethylating agents such as ethyl halides or diethyl sulfate (B86663) in the presence of a mild base.

Strategies for Hydroxyl Group Functionalization

The hydroxyl group on the pyrimidine ring offers a site for further modification, which can be crucial for developing analogues with specific properties. Functionalization can be achieved through various reactions, including alkylation, acylation, and sulfonylation. For instance, the hydroxyl group of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative has been successfully alkylated using a haloalkane in the presence of a base like potassium tert-butoxide. rsc.org Similarly, acylation and sulfonylation have been carried out using acyl chlorides or sulfonyl chlorides in the presence of a base such as triethylamine. rsc.org

Radical substitution reactions also present a pathway for introducing hydroxyl groups. rsc.org Theoretical studies have explored the functionalization of pyrimidine through OH-for-H radical substitution, which can lead to the formation of hydroxypyrimidines. rsc.org

Novel Synthetic Approaches and Route Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for synthesizing pyrimidine derivatives, including analogues of this compound.

Development of Efficient and Selective Synthetic Protocols

Modern synthetic strategies often employ multi-component reactions (MCRs), which offer advantages in terms of efficiency and atom economy by combining multiple reactants in a single step. nih.govacs.org One-pot, three-component reactions have been developed for the synthesis of pyrano[2,3-d]pyrimidine derivatives, utilizing a catalyst to facilitate the reaction between an aldehyde, malononitrile, and a barbituric acid derivative. nih.govacs.org

Transition-metal-free synthesis has also emerged as a significant area of research. A one-pot, multi-component cascade reaction has been reported for the synthesis of pyrimidines from lignin (B12514952) β-O-4 model compounds, mediated by sodium hydroxide. d-nb.info This process involves a sequence of C-O bond cleavage, condensation, and cyclization reactions. d-nb.info

The table below summarizes a selection of synthetic protocols for pyrimidine derivatives, highlighting the diversity of modern approaches.

| Product Type | Reactants | Catalyst/Conditions | Key Features |

| Pyrano[2,3-d]pyrimidines | Malononitrile, Benzaldehyde derivatives, Barbituric acid | LDH@TRMS@NDBD@Cu(II) | High yield, short reaction time, mild conditions. nih.govacs.org |

| Pyrido[2,3-d]pyrimidines | 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, 3-(1H-indol-3-yl)-3-oxopropanenitrile, 4-chlorobenzaldehyde | UiO-66(Fe/Zr)–N(CH2PO3H2)2 | Mild, green synthesis, catalyst reusability. rsc.org |

| Trifluoromethylated pyrimidines | Bromoenones, Aryl- and alkylamidines | - | Selective synthesis in high yields under mild conditions. mdpi.com |

| Pyrimidines from lignin models | Lignin β-O-4 model compounds, Amidines | NaOH | Transition-metal-free, one-pot cascade reaction. d-nb.info |

Catalytic Systems and Reaction Condition Optimization for Enhanced Yield and Purity

The choice of catalyst and the optimization of reaction conditions are paramount for maximizing the yield and purity of the final product. A variety of catalytic systems have been explored for pyrimidine synthesis, ranging from metal-based catalysts to organocatalysts.

Copper-immobilized on modified layered double hydroxides (LDHs) has proven to be an efficient catalyst for the three-component synthesis of pyrano[2,3-d]pyrimidines. nih.govacs.org The optimization of reaction parameters such as catalyst amount, solvent, and temperature is crucial for achieving the best results. nih.govacs.orgresearchgate.net For example, in the synthesis of a pyrimidine-2-one derivative, the optimal conditions were found to be 2 mol% of the catalyst in ethanol at 40°C. researchgate.net

The use of nanocatalysts, such as [γ-Fe2O3@-Hap-SO3H], has been reported for the synthesis of pyrido[2,3-d]pyrimidines under solvent-free conditions, resulting in high yields. acs.org Similarly, indium(III) bromide has been used as a catalyst for the reaction between Meldrum's acid, benzaldehyde, and 6-amino-1,3-dimethyluracil, achieving a high yield in a short reaction time under solvent-free conditions. acs.org

The following table provides examples of catalytic systems and the optimization of their use in pyrimidine synthesis.

| Catalyst | Reaction Type | Optimized Conditions | Outcome |

| LDH@TRMS@NDBD@Cu(II) | Three-component synthesis of pyrano[2,3-d]pyrimidines | 0.045 g of catalyst, room temperature | High product yields. nih.govacs.org |

| NH3(CH2)6NH3SiF6 | Synthesis of pyrimidine-2-one | 2 mol% of catalyst, EtOH, 40°C | High efficiency. researchgate.net |

| [γ-Fe2O3@-Hap-SO3H] | Synthesis of pyrido[2,3-d]pyrimidines | Nanocatalyst, solvent-free | Up to 94% yield. acs.org |

| InBr3 | Synthesis of pyrido[2,3-d]pyrimidines | Solvent-free, 15 min reaction time | 95% yield. acs.org |

| UiO-66(Fe/Zr)–N(CH2PO3H2)2 | Synthesis of pyrido[2,3-d]pyrimidines | 10 mg catalyst, solvent-free, 100 °C | High yields, short reaction times. rsc.org |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds, including pyrimidine derivatives like this compound. Traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. rasayanjournal.co.in In contrast, modern methodologies aim to mitigate environmental impact by focusing on aspects such as atom economy, the use of safer solvents and catalysts, energy efficiency, and waste reduction. nih.gov While specific green synthesis protocols for this compound are not extensively detailed in dedicated literature, the principles can be effectively applied by examining advanced methodologies for structurally similar 4-pyrimidinols and other pyrimidine analogues.

The classical approach to forming the pyrimidine ring, such as the condensation of diethyl malonate with urea using a strong base like sodium ethoxide in ethanol, serves as a benchmark for evaluating greener alternatives. orgsyn.orgcutm.ac.in Another common pathway involves the alkylation of pyrimidin-4-ol derivatives, which may use polar aprotic solvents like DMF or DMSO and require multi-step processes including chlorination. Green chemistry seeks to improve upon these foundations by introducing innovative techniques that offer higher yields, shorter reaction times, and a significantly lower environmental footprint. rasayanjournal.co.inresearchgate.net

Energy Efficiency: Microwave and Ultrasound-Assisted Synthesis

Two of the most impactful green technologies in organic synthesis are the use of microwave irradiation and ultrasound as alternative energy sources. rasayanjournal.co.innih.gov These methods can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles by minimizing thermal decomposition and side reactions.

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can slash reaction times from hours to mere minutes. grafiati.com This technique has been successfully applied to the Biginelli condensation and other cyclocondensation reactions to produce various pyrimidine derivatives. foliamedica.bg For instance, solvent-free microwave irradiation is a recognized method for creating functionalized pyrimidines, showcasing a dual green advantage by also eliminating the need for solvents. grafiati.commdpi.com The application of microwaves in synthesizing pyrimidine derivatives demonstrates improved efficiency and adherence to green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions. nih.govrsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes synthesis through acoustic cavitation. nih.gov This phenomenon generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. A notable example is the ultrasound-promoted cyclocondensation of β-keto esters with amidines to form highly substituted 4-pyrimidinols. organic-chemistry.orgresearchgate.net This method is particularly green as it can be performed in water, an environmentally benign solvent, with significantly reduced reaction times (5-15 minutes) and high yields. organic-chemistry.orgdntb.gov.ua

| Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| Conventional Heating | Sodium Ethoxide | Ethanol | 7 hours | 72-78 | orgsyn.org |

| Ultrasound-Assisted | K₂CO₃ | Water | 5-15 min | 21-97 | organic-chemistry.org |

| Microwave-Assisted | None (Solvent-free) | None | Varies | Good | grafiati.com |

Table 1: Comparison of Conventional and Green Energy-Assisted Synthesis for Pyrimidine Ring Formation.

Use of Greener Solvents and Catalysts

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry advocates for the reduction or replacement of volatile and toxic organic solvents with safer alternatives.

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis, once limited by the poor solubility of nonpolar reactants, has seen a resurgence with the aid of techniques like ultrasound or the use of phase-transfer catalysts. dntb.gov.uajmaterenvironsci.com The synthesis of 4-pyrimidinols via ultrasound-assisted cyclocondensation in water highlights the viability and benefits of this approach, combining energy efficiency with a benign reaction medium. organic-chemistry.org

Solvent-Free Reactions: The most ideal green approach is to eliminate the solvent entirely. Solvent-free, or neat, reactions reduce waste, cost, and safety hazards. Methodologies using microwave irradiation or mechanical grinding have been developed for pyrimidine synthesis under solvent-free conditions, often with the aid of a solid-supported or recyclable catalyst. researchgate.netacs.org

Green and Recyclable Catalysts: Catalysts are a cornerstone of green chemistry because they can increase reaction efficiency and selectivity while being used in small amounts. The development of reusable and non-toxic catalysts is a key research area. For pyrimidine synthesis, metal-free carbocatalysts like graphite (B72142) oxide have been used effectively under solvent-free conditions, offering the advantage of easy removal and eliminating the risk of metal contamination in the final product. acs.org Other green catalysts, such as bismuth(III) triflate, have been employed for one-pot syntheses of fused pyrimidine systems. scirp.org

| Catalyst | Solvent | Key Advantages | Reference |

| Graphite Oxide | Solvent-free | Metal-free, recyclable, sustainable | acs.org |

| Bismuth(III) Triflate | Ethanol | Reusable, mild conditions, high efficiency | scirp.org |

| Tetrabutylammonium Bromide (TBAB) | Water | Green catalytic system, simple work-up | jmaterenvironsci.com |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Water/Ethanol | Efficient, green medium | jmaterenvironsci.com |

Table 2: Examples of Green Catalysts Used in the Synthesis of Pyrimidine Analogues.

Multicomponent and One-Pot Reactions

Simplifying synthetic sequences by combining multiple steps into a single operation (a "one-pot" reaction) aligns with green chemistry principles by reducing solvent usage, purification steps, and waste generation. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are particularly atom-economical and efficient. rasayanjournal.co.in The Biginelli reaction, a classical MCR for producing dihydropyrimidines, has been adapted using green principles such as solvent-free conditions and microwave assistance. researchgate.netfoliamedica.bg The development of one-pot, three-component syntheses for various pyrimidine derivatives, often under the influence of green catalysts or energy sources, represents a significant advancement in sustainable chemical production. scirp.orgnanoscalereports.com

By applying these advanced methodologies—such as an ultrasound-assisted cyclocondensation in water using an appropriate ethoxy-substituted β-dicarbonyl compound and a urea analogue, or a microwave-assisted, catalyst-free neat reaction—the synthesis of this compound can be envisioned in a manner that is significantly more sustainable and environmentally responsible than traditional routes.

Spectroscopic Elucidation and Structural Analysis

Advanced Vibrational Spectroscopy for 4-Ethoxypyrimidin-2-ol

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a cornerstone in the structural elucidation of organic molecules by probing their molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a powerful method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu For pyrimidine (B1678525) derivatives, FTIR spectra reveal characteristic vibrational frequencies that correspond to specific bonds and structural motifs. scientific.netrsc.org

In the case of this compound, the FTIR spectrum is expected to exhibit several key absorption bands. A broad peak in the region of 3200-3550 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. specac.com The C-H stretching vibrations of the ethoxy group and the pyrimidine ring would appear in the 2850-3000 cm⁻¹ range.

The spectrum would also show characteristic peaks for the C=O stretching vibration, typically found around 1620-1699 cm⁻¹, which provides evidence for the keto-enol tautomerism common in hydroxypyrimidines. researchgate.net Furthermore, C=N and C=C stretching vibrations within the pyrimidine ring are expected in the 1525-1596 cm⁻¹ region. researchgate.net The C-O stretching of the ethoxy group would likely produce a sharp peak around 1050-1210 cm⁻¹. specac.com

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| O-H Stretch | 3200 - 3550 | Broad, Strong | Hydroxyl (-OH) |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong | Ethoxy (-OCH₂CH₃) |

| C=O Stretch | 1620 - 1699 | Strong | Pyrimidinone |

| C=C / C=N Stretch | 1525 - 1596 | Medium to Strong | Pyrimidine Ring |

| C-O Stretch | 1050 - 1210 | Sharp, Strong | Ethoxy (-OCH₂CH₃) |

Raman Spectroscopy Investigations

Raman spectroscopy, a technique that measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. wikipedia.orgyoutube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would help in confirming the pyrimidine ring structure through its characteristic ring breathing modes.

For pyrimidine itself, the ring-breathing mode ν₁ is a prominent peak in the Raman spectrum. acs.org In substituted pyrimidines, the vibrational modes can shift in frequency. For instance, hydrogen bonding and crystallization can induce blue shifts (shifts to higher energy) in certain normal modes of the pyrimidine ring. acs.org The intensity of the Raman signal is directly proportional to the number of specific chemical bonds, making it a quantitative technique with calibration. youtube.com

Interpretation of Vibrational Modes and Functional Group Signatures

The combined analysis of FTIR and Raman spectra allows for a comprehensive assignment of the vibrational modes of this compound. The presence of both an O-H stretching band and a C=O stretching band confirms the existence of the 2-hydroxypyrimidine (B189755) tautomer in equilibrium with its 2-pyrimidinone form. The shifts in the ring vibrations compared to unsubstituted pyrimidine can be attributed to the electronic effects of the ethoxy and hydroxyl substituents. tandfonline.com For example, protonation or strong intermolecular interactions can cause significant shifts in the ring modes, such as the 8a, 8b, 19a, and 19b vibrations, to higher wavenumbers. tandfonline.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

High-Resolution NMR (¹H, ¹³C) for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides detailed information about the number and types of hydrogen atoms present. The chemical shifts (δ), measured in parts per million (ppm) relative to a reference standard like tetramethylsilane (B1202638) (TMS), are indicative of the electronic environment of the protons. savemyexams.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethoxy group: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, due to spin-spin coupling. The proton on the pyrimidine ring would appear as a singlet in a specific region, and the hydroxyl proton would also give a signal, which can sometimes be broad and its position variable depending on the solvent and concentration. In some substituted pyrimidines, aromatic protons can be observed between δ 6.5 and 9.16 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate signals would be expected for the two carbons of the ethoxy group, and the four carbons of the pyrimidine ring. The chemical shifts of the ring carbons provide insight into the electron distribution within the heterocyclic system. For example, the carbonyl carbon (C=O) in related pyrimidine structures typically resonates at a high chemical shift, often above 160 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3 | Triplet | -OCH₂CH ₃ |

| ¹H | ~4.3 | Quartet | -OCH ₂CH₃ |

| ¹H | ~5.8 | Singlet | Pyrimidine C₅-H |

| ¹H | ~7.9 | Singlet | Pyrimidine C₆-H |

| ¹H | Variable | Broad Singlet | -OH |

| ¹³C | ~14 | -OCH₂C H₃ | |

| ¹³C | ~60 | -OC H₂CH₃ | |

| ¹³C | ~100 | Pyrimidine C ₅ | |

| ¹³C | ~155 | Pyrimidine C ₆ | |

| ¹³C | ~160 | Pyrimidine C ₄ | |

| ¹³C | ~165 | Pyrimidine C ₂ |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

To unequivocally assign all proton and carbon signals and to determine the connectivity between atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, a cross-peak would be observed between the triplet of the methyl group and the quartet of the methylene group in the ethoxy substituent, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, the pyrimidine C₅-H proton to the C₅ carbon.

These advanced NMR techniques, used in concert, provide a comprehensive and unambiguous structural determination of this compound. nih.gov

Dynamic NMR Studies for Conformational Analysis and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the dynamic nature of molecules in solution. nih.gov For this compound, dynamic NMR experiments, such as variable-temperature studies, are crucial for investigating two key phenomena: conformational analysis of the ethoxy group and the prevalent lactam-lactim tautomerism.

The pyrimidine ring can exist in equilibrium between several tautomeric forms. The main forms for this compound are the hydroxy-pyrimidine (lactim) form and the pyrimidone (lactam) form. chemistwizards.com These tautomers can be interconverted by the formal migration of a hydrogen atom and a switch of single and double bonds. chemistwizards.comchemaxon.com

This compound (Lactim form)

4-Ethoxypyrimidin-2(1H)-one (Lactam form)

4-Ethoxypyrimidin-2(3H)-one (Lactam form)

At room temperature, the exchange between these tautomers might be fast on the NMR timescale, resulting in averaged signals. thermofisher.com By lowering the temperature, this exchange can be slowed, allowing for the observation of distinct signals for each tautomer. rsc.org The integration of these distinct proton or carbon signals allows for the calculation of the equilibrium constant (Keq) and the relative population of each tautomer in a given solvent. thermofisher.com Differences in ¹³C and, particularly, ¹⁵N chemical shifts are effective for distinguishing between individual tautomers. nih.gov Furthermore, 2D NMR experiments like EXSY (Exchange Spectroscopy) can definitively verify the interconversion between the different forms. rsc.org

The orientation of the ethoxy group relative to the pyrimidine ring also represents a conformational question that dynamic NMR can address. Rotation around the C4-O bond may be hindered, potentially leading to different rotamers. Variable-temperature NMR studies would reveal if these conformers exist as a mixture and the energy barrier for their interconversion. auremn.org.brcopernicus.org

Table 1: Potential Tautomers of this compound

| Tautomer Name | Structure | Key Features |

|---|---|---|

| This compound | Aromatic pyrimidine ring with -OH at C2 | Expected aromatic proton signals in ¹H NMR. |

| 4-Ethoxypyrimidin-2(1H)-one | Carbonyl group at C2, proton on N1 | Presence of a C=O bond, N-H proton signal. |

High-Resolution Mass Spectrometry for Molecular Structure Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. savemyexams.com This technique is critical for distinguishing between compounds that may have the same nominal mass but different molecular formulas.

Accurate Mass Determination

For this compound, with a molecular formula of C₆H₈N₂O₂, the theoretical monoisotopic mass can be calculated using the precise masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O). savemyexams.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for unambiguous confirmation of the molecular formula. savemyexams.comnih.govacs.org The observation of a molecular ion peak in the HRMS spectrum that matches the calculated accurate mass provides strong evidence for the compound's identity.

Table 2: Accurate Mass Calculation for this compound

| Element | Symbol | Quantity | Accurate Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | C | 6 | 12.0000 | 72.0000 |

| Hydrogen | H | 8 | 1.0078 | 8.0624 |

| Nitrogen | N | 2 | 14.0031 | 28.0062 |

| Oxygen | O | 2 | 15.9949 | 31.9898 |

| Total | C₆H₈N₂O₂ | 140.0584 |

Accurate atomic masses sourced from established values. savemyexams.com

An experimentally determined m/z value of 140.0584 (for the [M]+• ion) or 141.0662 (for the [M+H]+ ion) would verify the elemental composition of C₆H₈N₂O₂.

Fragmentation Pattern Analysis for Structural Insights

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecular ion is formed, it possesses excess energy and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of pyrimidine derivatives often follows predictable pathways. sphinxsai.comsapub.orgiosrjournals.org

For this compound, common fragmentation pathways would likely include:

Loss of ethylene (B1197577): A common fragmentation for ethoxy groups, involving a McLafferty-type rearrangement, would lead to the loss of C₂H₄ (28 Da) and the formation of a fragment corresponding to the parent hydroxypyrimidine.

Loss of the ethoxy radical: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da).

Ring cleavage: The pyrimidine ring itself can undergo fragmentation, often through a retro-Diels-Alder reaction, leading to the loss of small, stable neutral molecules like HCN or CO. sphinxsai.com

Analyzing the m/z values of these fragment ions allows for the piecing together of the molecule's structure, confirming the connectivity of the ethoxy group and the pyrimidine core.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion | Neutral Loss | Plausible Mechanism |

|---|---|---|---|

| 140 | [C₆H₈N₂O₂]⁺ | - | Molecular Ion (M⁺) |

| 112 | [C₄H₄N₂O₂]⁺ | C₂H₄ | Loss of ethylene from the ethoxy group |

| 95 | [C₅H₇N₂O]⁺ | •CH₂O, H | Loss of ethoxy radical followed by rearrangement |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikiwand.com By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated, which can be mathematically processed to yield a detailed model of the electron density and, consequently, the atomic positions within the crystal lattice. wikiwand.com

A successful crystallographic analysis of this compound would provide unambiguous information on several key structural aspects:

Tautomeric Form: It would definitively identify which tautomer (lactam or lactim) exists in the solid state. Studies on similar pyrimidine derivatives often show a strong preference for one tautomeric form in the crystal structure. nih.gov

Bond Lengths and Angles: Precise measurement of all bond lengths and angles would confirm the geometry of the pyrimidine ring and the ethoxy substituent.

Conformation: The dihedral angles defining the orientation of the ethoxy group relative to the pyrimidine ring would be determined, providing a static picture of the molecule's conformation in the solid state.

Intermolecular Interactions: The analysis would reveal the network of non-covalent interactions, such as hydrogen bonds (e.g., O-H···N or N-H···O) and π-π stacking interactions between pyrimidine rings, which govern the crystal packing. mdpi.comnih.gov In many pyrimidine derivatives, hydrogen bonding leads to the formation of characteristic supramolecular structures like dimers or chains. mdpi.com

While a published crystal structure for this compound is not currently available, data from analogous structures, such as other hydroxypyrimidines or aminopyrimidines, provide a strong basis for predicting the likely structural features that would be observed. nih.govnih.govnih.gov

Table 4: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Information | Reference from Similar Structures |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Varies, but monoclinic is common for pyrimidines. mdpi.com |

| Space Group | e.g., P2₁/c, P-1 | Centrosymmetric space groups are frequently observed. nih.govmdpi.com |

| Z (Molecules per unit cell) | e.g., 2, 4 | Typically 2 or 4 for small organic molecules. mdpi.com |

| Hydrogen Bonding Motif | O-H···N or N-H···O interactions | Formation of dimers or 1D chains via hydrogen bonds is common. nih.govmdpi.com |

Chemical Reactivity and Mechanistic Studies

Reaction Pathways of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring in 4-ethoxypyrimidin-2-ol is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. scispace.com This characteristic significantly influences its reaction pathways.

In general, the electron-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution (EAS) reactions challenging. dalalinstitute.com The π-electron density of the aromatic system is reduced, rendering it less susceptible to attack by electrophiles. dalalinstitute.com For electrophilic substitution to occur on a pyrimidine ring, the presence of activating groups, such as hydroxyl or amino groups, is often necessary. scialert.net These groups increase the electron density of the ring, facilitating the attack of an electrophile. dalalinstitute.com

In the case of this compound, the hydroxyl and ethoxy groups are electron-donating and would be expected to activate the ring towards electrophilic attack, primarily at the 5-position, which is ortho and para to these activating groups. scispace.com Halogenation, a common electrophilic substitution reaction, can occur at the 5-position of the pyrimidine ring, especially when the ring is activated. scialert.net For instance, bromination of osmapentalene, a compound with aromatic character, has been achieved using bromobenzoiodaoxole. nih.gov

The electron-deficient positions of the pyrimidine ring (2-, 4-, and 6-positions) are susceptible to nucleophilic attack. scispace.com This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups. wikipedia.orgencyclopedia.pub Nucleophilic substitution reactions involve an electron-rich species (the nucleophile) attacking the electron-deficient carbon atom of the substrate, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing derivatives of this compound, nucleophilic substitution is a key strategy. For example, the synthesis of related pyrimidine structures often involves the reaction of a halogenated pyrimidine precursor with a nucleophile. mdpi.com The introduction of an ethoxy group at the 2-position can be achieved through a nucleophilic aromatic substitution reaction, where a 2-chloropyrimidin-4-ol intermediate reacts with ethanol (B145695) or ethoxide ions. The use of polar aprotic solvents can enhance the nucleophilicity of the ethoxide ion, thereby facilitating the substitution.

The reactivity of the pyrimidine ring towards nucleophiles can be further enhanced by quaternization of one of the nitrogen atoms, which increases the ring's electron deficiency. wur.nl

Oxidation-reduction (redox) reactions involve a change in the oxidation number of one or more elements. bccampus.ca Oxidation is the loss of electrons, often involving the addition of oxygen or loss of hydrogen, while reduction is the gain of electrons, often involving the loss of oxygen or gain of hydrogen. germanna.edugithub.io

The hydroxyl group of this compound can be oxidized to form a ketone derivative. Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide. The oxidation state of the carbon atom attached to the hydroxyl group increases during this process. towson.edulibretexts.org

Conversely, the pyrimidine ring can be reduced to form a dihydropyrimidine (B8664642) derivative. This reduction involves the gain of electrons by the pyrimidine ring, decreasing the oxidation number of the ring carbons. libretexts.org

Nucleophilic Substitution Reactions Involving the Pyrimidine Core

Reactivity of the Ethoxy and Hydroxyl Functionalities

The ethoxy and hydroxyl groups of this compound exhibit their own characteristic reactivities, providing further avenues for chemical modification.

The ethoxy group (-OCH₂CH₃) can undergo substitution reactions where it is replaced by other functional groups like halogens, amines, or thiols. While specific examples for this compound are not detailed in the provided results, the general reactivity of alkoxy groups on pyrimidine rings suggests that cleavage of the ether linkage is possible under certain conditions.

Trans-etherification, the exchange of one alkoxy group for another, is a known reaction for esters and could potentially be applied to ethers under specific catalytic conditions. libretexts.orgpressbooks.pub This would involve reacting this compound with a different alcohol in the presence of a suitable catalyst.

The hydroxyl group (-OH) is a versatile functional group that can participate in a variety of reactions. msu.edu

Alkylation: The hydroxyl group can be alkylated to form ethers. This typically involves deprotonation with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. msu.edu For pyrimidine derivatives, alkylation can occur at the nitrogen atoms as well, and reaction conditions can be tuned to favor O-alkylation or N-alkylation. researchgate.net Protective groups like benzyloxy or tert-butyldimethylsilyl (TBS) can be used to prevent unwanted side reactions during functionalization.

Acylation: Acylation involves the introduction of an acyl group (R-C=O) to the hydroxyl group, forming an ester. nih.gov This can be achieved using acylating agents such as acyl chlorides or acid anhydrides. researchgate.netsigmaaldrich.com For instance, 3-N-acylation of a dihydropyrimidin-2-one has been achieved by reacting it with a carboxylic acid and thionyl chloride. researchgate.net

Esterification: Esterification is the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst to form an ester and water. libretexts.orgpressbooks.pubchemistrystudent.com This reaction is typically reversible. chemguide.co.uklibretexts.org The hydroxyl group of this compound can react with a carboxylic acid under acidic conditions to yield the corresponding ester. To drive the reaction towards the product, water can be removed or an excess of one reactant can be used. pressbooks.publibretexts.org

Reactions Involving the Ethoxy Group (e.g., Cleavage, Trans-etherification)

Mechanistic Investigations of Key Transformations

Mechanistic studies provide fundamental insights into how chemical reactions occur, enabling chemists to control and optimize reaction outcomes. For a molecule like this compound, which can exist in tautomeric forms (the -ol form and the -one form, 4-ethoxypyrimidin-2(1H)-one), understanding the factors that govern its reactivity is particularly important.

While specific isotopic labeling and detailed kinetic studies on this compound are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its potential reaction mechanisms. Isotopic labeling, for instance, is a powerful tool for tracing the fate of atoms throughout a reaction, providing definitive evidence for proposed pathways. [17 from previous search] In the context of this compound, labeling specific positions, such as the oxygen of the ethoxy group or the nitrogen atoms in the pyrimidine ring, could elucidate mechanisms in reactions like nucleophilic substitution or cyclization.

Kinetic studies, which measure the rate of a reaction, offer quantitative data to support or refute a proposed mechanism. For pyrimidine derivatives, kinetic analyses have been crucial in understanding processes like tautomerism. Theoretical studies on the parent compound, pyrimidin-2(1H)-one, have investigated the kinetics of its tautomerization to pyrimidin-2-ol. researchgate.nettandfonline.com These studies, using methods like Density Functional Theory (DFT), calculate the activation energies for different proposed pathways, such as direct proton transfer versus solvent-assisted transfer. researchgate.nettandfonline.com

For the tautomerization of pyrimidin-2(1H)-one to pyrimidin-2-ol, two primary mechanisms have been explored theoretically: a direct intramolecular proton transfer and an indirect transfer mediated by solvent molecules (like water) or through the formation of a dimer. researchgate.net The direct transfer involves a high-energy, strained four-membered transition state, making it less favorable. researchgate.net The indirect, or mediated, pathway generally has a much lower activation energy, suggesting it is the more likely mechanism. researchgate.nettandfonline.com The presence of the 4-ethoxy group in this compound would be expected to influence these energy barriers through its electronic effects.

Table 1: Theoretical Activation Free Energies (ΔG‡) for Tautomerization of Pyrimidin-2(1H)-one

| Mechanism | Medium | Activation Free Energy (ΔG‡) (kcal/mol) | Reference |

| Direct H-Transfer | Gas Phase | 34.47 | researchgate.net |

| Dimer-Mediated H-Transfer | Gas Phase | 4.97 | researchgate.net |

| Water-Assisted (1 molecule) | Gas Phase | ~14.0 | tandfonline.com |

| Water-Assisted (2 molecules) | Gas Phase | ~14.0 | tandfonline.com |

Note: This data is for the parent compound, pyrimidin-2(1H)-one. The ethoxy substituent at the C4 position would alter these values.

Catalysis is fundamental in modern organic synthesis, offering pathways to reactions under milder conditions with enhanced selectivity and efficiency. The synthesis and functionalization of pyrimidine rings often employ various catalytic systems. organic-chemistry.org

Homogeneous and Heterogeneous Catalysis: The synthesis of substituted pyrimidines can be achieved through multi-component reactions, which are often catalyzed by acids, bases, or metal complexes. semanticscholar.org For instance, the Biginelli reaction, a classic method for producing dihydropyrimidinones, can be catalyzed by a range of Lewis and Brønsted acids. semanticscholar.org More contemporary methods utilize transition metal catalysts, such as copper or palladium, for cross-coupling reactions to introduce substituents onto the pyrimidine core. acs.org

Organocatalysis: In recent years, organocatalysis has emerged as a powerful strategy in asymmetric synthesis. For pyrimidine derivatives, organocatalysts have been used effectively. For example, the asymmetric reduction of pyrimidin-2-ones to chiral dihydropyrimidin-2-ones has been accomplished using a chiral phosphoric acid (CPA) catalyst in combination with a Hantzsch ester as the reducing agent. mdpi.com This biomimetic transfer hydrogenation is highly chemoselective, reducing the C4=C5 double bond while leaving the C=N bond of the pyrimidine ring intact. mdpi.com This type of catalytic system could potentially be applied to the tautomeric pyrimidin-2(1H)-one form of this compound to generate chiral derivatives.

Table 2: Examples of Catalytic Systems in Pyrimidine Chemistry

| Reaction Type | Catalyst | Substrate Type | Product Type | Reference |

| Cross-Coupling | PdCl₂(PPh₃)₂ | 5-Bromopyrimidine | 5-Arylpyrimidine | nih.gov |

| Nucleophilic Substitution | Hydrochloric Acid | 4-Chloropyrimidine | 4-Anilinopyrimidine | acs.org |

| Asymmetric Reduction | Chiral Phosphoric Acid / Hantzsch Ester | Pyrimidin-2-one | Dihydropyrimidin-2-one | mdpi.com |

| Multicomponent Reaction | NH₄Cl / Ultrasound | Aldehyde, β-Ketoester, Urea (B33335) | Dihydropyrimidinone | semanticscholar.org |

The choice of solvent can profoundly impact the rate, yield, and selectivity of a chemical reaction. nih.gov Solvents can influence reaction outcomes by stabilizing or destabilizing reactants, transition states, and products. nih.gov For this compound, solvent effects are particularly relevant to its tautomeric equilibrium and its participation in reactions.

The tautomerism between pyrimidin-2-ol and pyrimidin-2(1H)-one is highly sensitive to the solvent environment. researchgate.net Theoretical studies on the parent system show that polar protic solvents, like water, can significantly lower the activation energy for tautomerization by participating directly in the proton transfer mechanism. researchgate.nettandfonline.com These solvents can act as a shuttle for the proton, providing a lower energy pathway compared to the direct, uncatalyzed transfer. tandfonline.com

In aprotic solvents, the tautomeric equilibrium may shift. For example, in less polar solvents like CDCl₃, certain pyrimidine tautomers are stabilized by the formation of strong intramolecular hydrogen bonds. researchgate.net The ability of a solvent to form hydrogen bonds with the solute is a critical factor. nih.gov For this compound, a polar protic solvent would be expected to solvate the hydroxyl and amine functionalities of the tautomers, influencing their relative stability and the energy barrier for their interconversion. In contrast, a polar aprotic solvent would primarily interact through dipole-dipole interactions, potentially favoring one tautomer over another based on differences in their dipole moments. This differential solvation can be exploited to control which tautomer is the dominant reactive species in a subsequent chemical transformation.

Derivatization Strategies and Applications in Analytical Chemistry

Methodologies for Functionalization and Derivatization

The primary methods for derivatizing 4-ethoxypyrimidin-2-ol and related pyrimidinol compounds include alkylation, acylation, and silylation. These techniques target the active hydrogen on the hydroxyl group, and in some cases the nitrogen atoms in the pyrimidine (B1678525) ring, to yield a more analytically amenable molecule. gcms.czthieme-connect.de

Alkylation and Acylation Techniques

Alkylation involves the introduction of an alkyl group, while acylation introduces an acyl group to the molecule. These reactions are fundamental in organic synthesis and are adapted for analytical derivatization.

Alkylation: This process typically involves reacting the pyrimidinol with an alkylating agent, such as an alkyl halide, in the presence of a base. google.comnih.gov For instance, O-alkylation of similar hydroxy-heterocyclic compounds has been successfully achieved using methods like the Williamson ether synthesis, which can be performed under environmentally benign conditions in aqueous micellar media. scirp.org The resulting ether derivatives generally exhibit increased volatility and improved chromatographic behavior. nih.gov

Acylation: Acylation of pyrimidinols can be accomplished using acylating agents like acyl chlorides or anhydrides. nih.govnih.gov This functionalization is often employed to introduce groups that enhance detection, for example, by adding a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. chromatographyonline.com The resulting esters are typically more volatile and less polar than the parent pyrimidinol.

A comparative table of common alkylating and acylating agents is presented below:

| Derivatization Type | Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative |

| Alkylation | Alkyl Halides | Methyl Iodide | -OH | Methyl Ether |

| Diazoalkanes | Diazomethane | -OH | Methyl Ether | |

| Acylation | Acyl Halides | Acetyl Chloride | -OH, -NH | Acetyl Ester/Amide |

| Acid Anhydrides | Acetic Anhydride | -OH, -NH | Acetyl Ester/Amide | |

| Fluorinated Anhydrides | Trifluoroacetic Anhydride (TFAA) | -OH, -NH | Trifluoroacetyl Ester/Amide |

Silylation Approaches for Volatility Enhancement

Silylation is a widely used derivatization technique in analytical chemistry, especially for gas chromatography (GC) analysis. gcms.czresearchgate.net It involves replacing an active hydrogen atom in the analyte with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. gcms.cz This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, leading to a substantial increase in its volatility. gcms.czresearchgate.net

For a compound like this compound, the hydroxyl group is the primary site for silylation. The reaction is typically carried out by treating the analyte with a silylating agent.

Common silylating agents and their properties are detailed in the table below:

| Silylating Agent | Abbreviation | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, volatile byproducts. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most powerful silylating agents, suitable for a wide range of compounds. brjac.com.br |

| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. nih.govsigmaaldrich.com |

| Hexamethyldisilazane | HMDS | A milder reagent, often used with a catalyst. nih.gov |

The choice of silylating agent depends on the specific requirements of the analysis, such as the desired stability of the derivative and the reaction conditions. sigmaaldrich.com

Role of Derivatization in Advanced Analytical Research

Derivatization is not merely a sample preparation step but a powerful tool that enables more sophisticated and sensitive analytical investigations. mdpi.com

Enhancement of Chromatographic Properties

A primary goal of derivatizing this compound is to improve its behavior in chromatographic separations, particularly in gas chromatography (GC) and, in some cases, liquid chromatography (LC). nih.govsemanticscholar.orgslideshare.net

Increased Volatility for GC: As previously discussed, silylation, alkylation, and acylation all serve to increase the volatility of polar compounds like this compound, making them amenable to GC analysis. gcms.czresearchgate.net Without derivatization, such compounds would likely exhibit poor peak shape or fail to elute from the GC column.

Improved Peak Shape and Resolution: Derivatization reduces intermolecular hydrogen bonding, which is a common cause of peak tailing in chromatography. researchgate.net This leads to sharper, more symmetrical peaks, resulting in better resolution and more accurate quantification.

Enhanced Retention in Reversed-Phase LC: While derivatization is more common for GC, it can also be used to modify retention in reversed-phase liquid chromatography (RPLC). For instance, silylation can increase the hydrophobicity of a polar compound, leading to stronger retention on a nonpolar stationary phase. nih.gov

The following table summarizes the impact of derivatization on chromatographic properties:

| Derivatization Technique | Effect on Polarity | Impact on Volatility | Primary Chromatographic Application |

| Alkylation | Decreases | Increases | Gas Chromatography |

| Acylation | Decreases | Increases | Gas Chromatography |

| Silylation | Significantly Decreases | Significantly Increases | Gas Chromatography researchgate.net |

Facilitating Advanced Spectroscopic Analysis

Derivatization plays a crucial role in enhancing the detectability and structural elucidation of analytes using advanced spectroscopic methods, especially mass spectrometry (MS). nih.govchemrxiv.org

Improved Ionization Efficiency: In techniques like electrospray ionization (ESI) mass spectrometry, derivatization can introduce a readily ionizable group into the analyte, thereby increasing the signal intensity. ddtjournal.com For example, introducing a basic nitrogen-containing group can enhance positive ion mode ESI response.

Characteristic Fragmentation Patterns: The derivatizing group can direct the fragmentation of the molecule in the mass spectrometer, leading to the formation of specific and predictable fragment ions. nih.gov This is highly beneficial for structural confirmation and for developing sensitive and selective quantitative methods using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Increased Mass: The addition of a derivatizing group increases the molecular weight of the analyte. This can shift the mass-to-charge ratio (m/z) of the molecular ion to a higher, less crowded region of the mass spectrum, reducing potential interferences from background noise or co-eluting compounds.

Enhanced Spectroscopic Properties for Other Techniques: While the focus is often on MS, derivatization can also be used to improve analysis by other spectroscopic techniques. For instance, introducing a chromophoric group can enhance UV-Vis absorbance, which is useful for quantification with HPLC-UV detectors. chromatographyonline.com

Preparation of Labeled Analogues for Mechanistic Studies

The elucidation of reaction mechanisms and the study of metabolic pathways involving this compound can be significantly advanced through the use of labeled analogues. By incorporating isotopic or fluorescent labels at specific positions within the molecule, researchers can trace the fate of atoms or the entire molecule through complex chemical or biological transformations. musechem.com This section outlines strategies for the preparation of such labeled analogues and their potential applications in mechanistic investigations.

Isotopic Labeling Strategies

Isotopic labeling involves the replacement of an atom with its isotope, which has a different number of neutrons but the same chemical properties. musechem.com Common isotopes used in mechanistic studies include stable isotopes like Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O), and radioactive isotopes such as Tritium (B154650) (³H) and Carbon-14 (¹⁴C). musechem.comresearchgate.net The choice of isotope depends on the specific analytical technique being used (e.g., NMR spectroscopy, mass spectrometry, or scintillation counting). musechem.comoup.com

Labeling the Pyrimidine Ring:

The pyrimidine core offers several sites for isotopic enrichment. For instance, ¹⁴C or ¹³C-labeled analogues are invaluable for tracking the pyrimidine ring in metabolic or degradation pathways. nih.gov A plausible synthetic route to a ring-labeled this compound would start with isotopically labeled precursors in a condensation reaction. For example, a ¹⁴C-labeled urea (B33335) or diethyl carbonate could be reacted with a suitable three-carbon unit to construct the pyrimidine skeleton.

Nitrogen-15 labeling at one or both nitrogen atoms of the pyrimidine ring can be achieved by using ¹⁵N-enriched urea or thiourea (B124793) in the initial heterocycle synthesis. researchgate.netnih.gov These ¹⁵N-labeled analogues are particularly useful for NMR-based studies to probe interactions with biological macromolecules or to elucidate reaction mechanisms involving the nitrogen atoms, such as enzymatic transformations or ring-opening reactions. oup.comresearchgate.net

Labeling the Ethoxy Group:

The ethoxy substituent at the C4 position is a key functional group and a prime target for labeling.

Carbon-13 or Carbon-14 Labeling: To introduce a label into the ethoxy group, one could employ isotopically labeled ethylating agents. For instance, the synthesis of this compound can proceed via the nucleophilic substitution of a suitable precursor like 4-chloro-pyrimidin-2-ol with isotopically labeled sodium ethoxide. The labeled ethoxide would be prepared from ¹³C- or ¹⁴C-labeled ethanol (B145695).

Deuterium or Tritium Labeling: Similarly, deuterium (²H) or tritium (³H) can be incorporated into the ethoxy group by using deuterated or tritiated ethanol in the synthesis. These labeled compounds are particularly useful for studying kinetic isotope effects (KIEs), which can provide crucial evidence for the rate-determining step of a reaction mechanism involving the cleavage of a C-H bond. mcnallygroup.org

Labeling the Hydroxyl Group:

The hydroxyl group at the C2 position, which exists in tautomeric equilibrium with its keto form (4-ethoxypyrimidin-2(1H)-one), can be labeled with ¹⁸O. chemaxon.comwebassign.net This can be achieved by conducting the final hydrolysis step of a suitable precursor (e.g., 2-chloro-4-ethoxypyrimidine) in the presence of H₂¹⁸O. rsc.org ¹⁸O-labeled analogues are instrumental in mechanistic studies aimed at understanding hydrolysis, esterification, or enzymatic reactions involving the hydroxyl/keto group, allowing researchers to trace the origin and fate of the oxygen atom.

A summary of potential isotopic labeling strategies is presented in the table below.

| Labeled Analogue | Potential Precursor(s) | Labeling Reagent/Method | Potential Mechanistic Application |

| [2-¹⁴C]-4-Ethoxypyrimidin-2-ol | Malonic acid derivative, Ethanol | [¹⁴C]Urea | Metabolic pathway analysis, degradation studies |

| [1,3-¹⁵N₂]-4-Ethoxypyrimidin-2-ol | Malonic acid derivative, Ethanol | [¹⁵N₂]Urea | NMR studies of enzyme-substrate binding, elucidation of ring transformation mechanisms |

| 4-([1-¹³C]ethoxy)pyrimidin-2-ol | 4-Chloro-pyrimidin-2-ol | Sodium [1-¹³C]ethoxide | Tracing the ethoxy group in metabolic studies |

| 4-(Ethoxy-d₅)pyrimidin-2-ol | 4-Chloro-pyrimidin-2-ol | Sodium ethoxide-d₅ | Kinetic Isotope Effect (KIE) studies |

| 4-Ethoxy-[2-¹⁸O]pyrimidin-2-ol | 2-Chloro-4-ethoxypyrimidine | H₂¹⁸O | Studies of hydrolysis and enzymatic reactions at C2 |

Fluorescent Labeling Strategies

Fluorescent labeling is another powerful technique for mechanistic studies, particularly for visualizing the localization and transport of a molecule within biological systems in real-time. rsc.org A fluorescent tag is chemically attached to the molecule of interest, allowing for its detection by fluorescence microscopy or spectroscopy.

For this compound, a fluorescent label would typically be introduced by modifying the pyrimidine ring, as direct attachment to the ethoxy or hydroxyl group might be synthetically challenging or could significantly alter the compound's properties. A common strategy involves introducing a reactive functional group onto the pyrimidine ring, which can then be coupled with a fluorophore.

For example, a halogenated derivative of this compound (e.g., at the C5 or C6 position) could be synthesized. This halogen could then serve as a handle for cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to introduce a linker arm. This linker, possessing a terminal reactive group like an amine or a carboxylic acid, can then be conjugated with a variety of commercially available fluorescent dyes (e.g., fluorescein, rhodamine, or cyanine (B1664457) dyes) that have amine- or carboxyl-reactive functionalities. researchgate.net

The resulting fluorescently-labeled this compound analogues could be used to:

Investigate cellular uptake and subcellular distribution.

Monitor interactions with specific proteins or nucleic acids through techniques like Fluorescence Resonance Energy Transfer (FRET).

Study the dynamics of receptor binding.

It is crucial to note that the introduction of a bulky fluorescent tag can potentially alter the biological activity and physicochemical properties of the parent molecule. Therefore, careful selection of the fluorophore and the attachment site is necessary, and the biological activity of the labeled analogue must be validated against the unlabeled compound.

Computational Chemistry and Theoretical Insights into 4 Ethoxypyrimidin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular structure and behavior. For 4-ethoxypyrimidin-2-ol, these computational methods provide invaluable insights into its electronic properties and reactivity, complementing and often guiding experimental studies.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as molecules. wikipedia.orgescholarship.org DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgflapw.de This approach offers a balance between computational cost and accuracy, making it a popular choice for studying the ground state properties of medium-sized organic molecules like this compound. wikipedia.orgimperial.ac.uk

In the context of this compound, DFT calculations, often employing functionals like B3LYP, are used to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculations provide a detailed three-dimensional picture of the molecule in its most stable electronic state. Furthermore, DFT is instrumental in calculating fundamental properties such as the total energy, dipole moment, and vibrational frequencies. The calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and the accuracy of the computational model. nih.gov

The application of DFT extends to understanding the electronic distribution within the molecule. By analyzing the electron density, one can gain insights into the molecule's polarity and the nature of its chemical bonds. escholarship.org For substituted pyrimidines, DFT studies have been crucial in elucidating how different functional groups influence the electronic properties and, consequently, the chemical behavior of the pyrimidine (B1678525) ring. nih.govyyu.edu.trepstem.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation from first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim for high accuracy in predicting molecular properties. wikipedia.orgnih.gov While computationally more demanding than DFT, ab initio methods are often employed to obtain benchmark-quality data or to study systems where DFT might be less reliable. nih.gov

For this compound, high-level ab initio calculations, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), can provide highly accurate ground-state and excited-state energies. nih.gov These calculations are valuable for validating the results obtained from more computationally efficient methods like DFT. They can also be used to investigate complex phenomena such as electron correlation effects, which are crucial for a precise description of the electronic structure.

While full ab initio calculations on larger molecules can be computationally expensive, hybrid methods that combine ab initio techniques with DFT (e.g., MP2:DFT-D) have been developed to achieve chemical accuracy for molecule-surface interactions and reaction energies. nih.gov Such approaches could, in principle, be applied to study the interaction of this compound with other molecules or surfaces. The development of more efficient algorithms and the increasing power of computers are continually expanding the applicability of high-accuracy ab initio methods to larger and more complex systems. aps.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The energies and spatial distributions of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). researchgate.net

For this compound, FMO analysis, typically performed using the results of DFT calculations, provides critical insights into its reactive nature. The energy of the HOMO is related to the ionization potential and indicates the molecule's electron-donating capability, while the LUMO energy relates to the electron affinity and points to its electron-accepting character. epstem.netresearchgate.net The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. epstem.net

The spatial distribution of the HOMO and LUMO in this compound reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, regions of the molecule where the HOMO density is high are likely to be the sites of electrophilic attack. Conversely, areas with high LUMO density are susceptible to nucleophilic attack. This information is invaluable for predicting the regioselectivity of its reactions. For substituted pyrimidines, studies have shown that the HOMO and LUMO distributions are significantly influenced by the nature and position of the substituents on the ring. epstem.net

| Parameter | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a greater tendency to donate electrons (stronger nucleophile). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater tendency to accept electrons (stronger electrophile). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity, lower kinetic stability, and greater polarizability. epstem.net |

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule is fundamental to its chemical and physical properties, governing how it interacts with other molecules. avogadro.cc Computational methods provide detailed pictures of this distribution through population analysis and the visualization of electrostatic potential.

Charge distribution analysis assigns partial charges to each atom in the molecule, offering a quantitative measure of the local electronic environment. This helps in identifying electron-rich and electron-poor regions.

A more intuitive and powerful tool is the Molecular Electrostatic Potential (MEP) map. researchgate.netresearchgate.netlibretexts.org An MEP map illustrates the three-dimensional charge distribution of a molecule, showing regions of positive, negative, and neutral electrostatic potential. libretexts.orgproteopedia.org Typically, red-colored regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). avogadro.cc Green and yellow areas denote intermediate or near-neutral potentials.

For this compound, the MEP map would reveal the nucleophilic character of the oxygen atoms (in both the ethoxy and hydroxyl/oxo groups) and the nitrogen atoms of the pyrimidine ring, which would appear as regions of negative potential. Conversely, the hydrogen atom of the hydroxyl group and certain carbon atoms in the ring might exhibit positive potential. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the initial stages of a chemical reaction. nih.govresearchgate.netproteopedia.org

Tautomerism Studies of this compound

Tautomerism, the interconversion of constitutional isomers, is a crucial aspect of the chemistry of many heterocyclic compounds, including pyrimidine derivatives. masterorganicchemistry.com For this compound, the primary tautomeric equilibrium of interest is between the keto and enol forms.

Keto-Enol Tautomerism and Equilibrium Determination

This compound can exist in two main tautomeric forms: the aromatic hydroxy form (enol) and the non-aromatic oxo form (keto or lactam). The position of this equilibrium is critical as the different tautomers can exhibit distinct chemical and physical properties.

Computational chemistry, particularly DFT, is an essential tool for studying this tautomeric equilibrium. researchgate.netorientjchem.org By calculating the relative energies of the different tautomers, it is possible to predict which form is more stable and therefore predominates at equilibrium. orientjchem.org These calculations typically involve optimizing the geometry of each tautomer and then calculating their single-point energies at a high level of theory. researchgate.net

Theoretical studies on the parent compound, pyrimidin-2(1H)-one, have shown that the keto form is generally more stable than the enol form. researchgate.net The stability of tautomers can be influenced by several factors, including intramolecular hydrogen bonding, aromaticity, and solvent effects. nih.govlibretexts.org For instance, in the gas phase, the keto form might be favored, but in a polar protic solvent, the enol form might be stabilized through hydrogen bonding with solvent molecules. researchgate.net

Computational studies can also elucidate the mechanism of tautomerization by locating the transition state structure connecting the two tautomers. researchgate.net The calculated energy barrier for this interconversion provides information about the rate at which the equilibrium is established. For pyrimidin-2(1H)-one, both direct proton transfer and dimer-assisted double proton transfer mechanisms have been investigated computationally. researchgate.net

The presence of the ethoxy group at the 4-position of the pyrimidine ring in this compound will influence the tautomeric equilibrium compared to the unsubstituted parent compound. Computational studies specific to this molecule would be necessary to accurately determine the relative stabilities of its keto and enol forms and the height of the energy barrier separating them.

| Tautomer | Key Structural Feature | Expected Relative Stability |

| Enol Form (this compound) | Aromatic pyrimidine ring with a hydroxyl (-OH) group at position 2. | Potentially stabilized by aromaticity. |

| Keto Form (4-Ethoxy-1H-pyrimidin-2-one) | Non-aromatic dihydropyrimidine (B8664642) ring with a carbonyl (C=O) group at position 2. | Often the more stable form for 2-hydroxypyrimidines due to amide resonance. researchgate.net |

Solvent Effects on Tautomeric Equilibria

The equilibrium between tautomers of a molecule can be significantly influenced by the surrounding solvent environment. numberanalytics.com This phenomenon, known as solvatochromism, arises from the differential stabilization of tautomers with varying polarities by the solvent. numberanalytics.comorientjchem.org For heterocyclic compounds like this compound, which can exist in keto (lactam) and enol (lactim) forms, the polarity and hydrogen-bonding capabilities of the solvent are critical factors. nih.govsonar.ch

Computational studies on related pyrimidinones (B12756618) and pyridones have established that an increase in the polarity of the medium, as quantified by the dielectric constant (ε), generally favors the more polar tautomer. nih.govmdpi.com In the case of the this compound equilibrium, the keto form (4-ethoxy-1H-pyrimidin-2-one) possesses a larger dipole moment compared to the enol form (this compound). Consequently, polar solvents are expected to stabilize the keto tautomer more effectively than the enol tautomer. orientjchem.org This principle is observed in similar systems like 2-pyridinethione, where the thione (keto-like) form is thermodynamically more stable in solution, despite the thiol (enol-like) form being more stable in the gas phase. nih.gov

Furthermore, the nature of the solvent, whether aprotic or protic, plays a crucial role. sonar.ch Protic solvents, such as water or methanol, can engage in intermolecular hydrogen bonding with the tautomers. orientjchem.orgsonar.ch These interactions can provide additional stabilization to tautomeric forms capable of acting as hydrogen bond donors or acceptors. For instance, the keto tautomer of this compound, with its C=O and N-H groups, can interact favorably with protic solvents, potentially shifting the equilibrium further towards this form. orientjchem.org In contrast, non-polar, aprotic solvents like cyclohexane (B81311) or carbon tetrachloride would offer less stabilization to the polar keto form, making the enol form relatively more populated than in polar media. orientjchem.org

The expected influence of different solvent types on the tautomeric equilibrium of this compound is summarized in the table below, based on established principles for heterocyclic systems.

| Solvent Type | Dominant Interaction | Expected Shift in Equilibrium | Favored Tautomer |

|---|---|---|---|

| Non-polar Aprotic (e.g., Cyclohexane) | Van der Waals forces | Minimal stabilization of polar forms | Enol (this compound) more favored |

| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions | Stabilization of the more polar tautomer | Keto (4-ethoxy-1H-pyrimidin-2-one) favored |

| Polar Protic (e.g., Methanol, Water) | Hydrogen bonding, Dipole-dipole | Strong stabilization of polar and H-bonding forms | Keto (4-ethoxy-1H-pyrimidin-2-one) strongly favored |

Intramolecular Hydrogen Bonding Influences on Tautomer Stability

Intramolecular hydrogen bonds (IMHBs) are a critical factor in determining the relative stability of tautomers, as they can lock the molecule into a specific, lower-energy conformation. nih.govmdpi.com The stability conferred by an IMHB is governed by several factors, including the aromaticity of the heterocyclic ring in a given tautomeric state and the proton affinities of the donor and acceptor atoms. nih.gov

In the context of this compound, different tautomers present distinct opportunities for the formation of IMHBs. The stability of these tautomers can be significantly influenced by the presence of a six-membered ring formed via an IMHB, a feature known to be particularly stabilizing, often referred to as resonance-assisted hydrogen bonding (RAHB). nih.govmdpi.commdpi.com

Keto Tautomer (4-ethoxy-1H-pyrimidin-2-one): In this form, an IMHB is possible between the hydrogen atom on the N1 nitrogen and the oxygen atom of the ethoxy group at the C4 position. The formation of this bond would depend on the rotational conformation of the ethoxy group.

Enol Tautomer (this compound): This tautomer features a hydroxyl group at the C2 position. An IMHB can form between the hydroxyl proton and the lone pair of the N3 nitrogen atom. This interaction would create a stable six-membered ring, which is a common and stabilizing motif in heterocyclic chemistry. researchgate.net

Theoretical calculations on similar heterocyclic systems demonstrate that the presence of a resonance-assisted IMHB can be a dominant factor in determining the most stable tautomer. nih.gov The relative strength of these potential IMHBs would be a key determinant of the tautomeric preference in the gas phase.

| Tautomer | Potential IMHB Donor | Potential IMHB Acceptor | Resulting Ring Size | Anticipated Impact on Stability |

|---|---|---|---|---|

| Keto (4-ethoxy-1H-pyrimidin-2-one) | N1-H | Ethoxy Oxygen | 6-membered | Stabilizing, dependent on ethoxy conformation |

| Enol (this compound) | O2-H | N3 | 6-membered | Strongly stabilizing due to RAHB potential. researchgate.net |

Computational Prediction of Stable Tautomeric Forms

Quantum chemistry calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the most stable tautomeric form of a molecule by accurately estimating the ground-state energies of different isomers. arxiv.orgchemrxiv.org For heterocyclic systems, these calculations can elucidate the relative stabilities and provide insights into the tautomeric equilibrium. chemicalbook.comkuleuven.be

For the parent compound, 4-pyrimidone, theoretical studies have shown that the keto structure is the most stable tautomer, and the presence of a solvent like water does not alter this stability order. chemicalbook.com This preference for the keto form is a common feature in many related heterocyclic systems, such as uracil. kuleuven.be

Applying these principles to this compound, computational methods would be used to calculate the relative energies (ΔE) of its primary tautomers: the keto form (4-ethoxy-1H-pyrimidin-2-one) and the enol form (this compound). The results of such calculations are expected to confirm the greater stability of the keto tautomer, consistent with findings for the unsubstituted parent molecule. chemicalbook.com The energy difference between tautomers is a key value for predicting their relative populations at equilibrium. nih.gov

The table below presents illustrative data reflecting the expected outcomes of a DFT study on the relative stabilities of this compound tautomers in the gas phase, based on findings for analogous compounds.

| Tautomeric Form | Structure Name | Illustrative Relative Energy (ΔE, kJ/mol) | Predicted Stability |

|---|---|---|---|

| Keto | 4-ethoxy-1H-pyrimidin-2-one | 0.0 | Most Stable |

| Enol | This compound | +15.5 | Less Stable |

Molecular Dynamics and Conformational Analysis

Exploration of Conformational Landscapes

Molecular dynamics (MD) simulations provide a computational microscope to explore the dynamic nature of molecules, including their flexibility and accessible conformations over time. wustl.eduinflibnet.ac.in For this compound, the primary source of conformational flexibility, beyond the tautomeric forms, is the rotation of the ethoxy group attached to the pyrimidine ring. mdpi.com